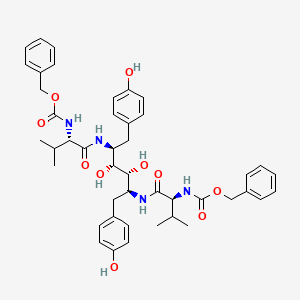
2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S)- is a complex organic compound with a unique structure that includes multiple hydroxyl, phenyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S)- typically involves multi-step organic reactions. The process begins with the preparation of the core tetraazatetradecanedioic acid structure, followed by the introduction of hydroxyl and phenyl groups through selective functionalization reactions. The final steps involve esterification to form the bis(phenylmethyl) ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the ester groups may produce diols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and other biomolecules. Its multiple functional groups make it a versatile tool for probing biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with various molecular targets may make it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the hydroxyl and phenyl groups may interact with enzymes or receptors, leading to changes in biological activity. The ester groups may also play a role in modulating the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S)-
- 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12R)-
- 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9R,12S)-
Uniqueness
The uniqueness of 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S)- lies in its specific stereochemistry and functional group arrangement
Properties
CAS No. |
152020-33-2 |
|---|---|
Molecular Formula |
C44H54N4O10 |
Molecular Weight |
798.9 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R,4R,5S)-3,4-dihydroxy-1,6-bis(4-hydroxyphenyl)-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C44H54N4O10/c1-27(2)37(47-43(55)57-25-31-11-7-5-8-12-31)41(53)45-35(23-29-15-19-33(49)20-16-29)39(51)40(52)36(24-30-17-21-34(50)22-18-30)46-42(54)38(28(3)4)48-44(56)58-26-32-13-9-6-10-14-32/h5-22,27-28,35-40,49-52H,23-26H2,1-4H3,(H,45,53)(H,46,54)(H,47,55)(H,48,56)/t35-,36-,37-,38-,39+,40+/m0/s1 |
InChI Key |
ZHMWHURXFUBBNZ-RRUVMKMCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)[C@H]([C@@H]([C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(C(C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















